molecular formula C17H17F2NO5S B2685133 4-((1-((2,6-difluorophenyl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1798679-89-6

4-((1-((2,6-difluorophenyl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one

Cat. No.: B2685133
CAS No.: 1798679-89-6
M. Wt: 385.38
InChI Key: YQHYAEAAEAGSJP-UHFFFAOYSA-N
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Description

4-((1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetic chemical compound of interest in medicinal chemistry and drug discovery research. This molecule features a complex structure that combines a 2,6-difluorophenyl sulfonyl group with a piperidine ring linked to a 6-methyl-2H-pyran-2-one moiety. The presence of the sulfonamide group attached to the piperidine nitrogen is a notable feature, as such sulfonamide-functionalized piperidines are frequently explored in pharmaceutical research for their potential to interact with various biological targets . Compounds with piperidine scaffolds are widely investigated as key pharmacophores, particularly in the development of ligands for G protein-coupled receptors (GPCRs) . The specific molecular architecture of this compound, including the ethereal linkage at the 4-position of the piperidine ring, suggests it could be a valuable intermediate or tool compound. It may be used in developing structure-activity relationship (SAR) profiles, probing enzyme active sites, or as a building block for more complex chemical entities. Researchers might utilize this compound in high-throughput screening assays to identify new therapeutic leads or in mechanistic studies to understand drug-receptor interactions. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-[1-(2,6-difluorophenyl)sulfonylpiperidin-4-yl]oxy-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2NO5S/c1-11-9-13(10-16(21)24-11)25-12-5-7-20(8-6-12)26(22,23)17-14(18)3-2-4-15(17)19/h2-4,9-10,12H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQHYAEAAEAGSJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(CC2)S(=O)(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((1-((2,6-difluorophenyl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one , identified by its CAS number 1798679-89-6 , has garnered attention in pharmacological research due to its diverse biological activities. This article explores its structure, synthesis, biological properties, and potential therapeutic applications based on current literature.

Structural Overview

The molecular formula of the compound is C17H17F2N1O5SC_{17}H_{17}F_{2}N_{1}O_{5}S, with a molecular weight of 385.4 g/mol . The structure features a piperidine core linked to a difluorophenylsulfonyl group and a pyranone moiety, which contributes to its biological activity.

PropertyValue
Molecular Formula C₁₇H₁₇F₂N₁O₅S
Molecular Weight 385.4 g/mol
CAS Number 1798679-89-6

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the piperidine intermediate and subsequent sulfonation reactions to introduce the difluorophenylsulfonyl group. The final product is obtained through careful purification processes to ensure high yield and purity.

Anticancer Activity

Research indicates that compounds containing piperidine and sulfonamide functionalities exhibit significant anticancer properties. For instance, studies have shown that derivatives with similar structures can inhibit tumor growth and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways critical for cell proliferation and survival.

Antimicrobial Properties

Preliminary evaluations suggest that this compound may possess antimicrobial activity. Compounds with piperidine cores are known for their antibacterial effects against a range of pathogens, including resistant strains. The presence of the sulfonamide group enhances this activity by interfering with bacterial enzyme functions.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it may inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. This inhibition could have implications for treating neurodegenerative diseases such as Alzheimer's.

Anti-inflammatory Effects

In vitro studies have indicated that related compounds exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. The presence of the pyranone structure is believed to contribute to these effects, making it a candidate for further exploration in inflammatory disorders.

Case Studies and Research Findings

  • Anticancer Studies :
    • A study conducted on similar piperidine derivatives demonstrated significant cytotoxicity against various cancer cell lines, suggesting that modifications in structure can enhance activity (Aziz-ur-Rehman et al., 2011).
  • Antimicrobial Assays :
    • Compounds with sulfonamide groups were evaluated against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth (Nithiya et al., 2011).
  • Enzyme Activity :
    • Kinetic studies on related compounds indicated competitive inhibition of AChE, with IC50 values in the low micromolar range, highlighting their potential as therapeutic agents for neurological conditions (Kumar et al., 2009).

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperidine Sulfonyl Derivatives

Compound 14d (1-Ethyl-3-(4-((1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)phenyl)urea) Substituents: 4-fluorophenyl sulfonyl group, urea-linked phenyl ring. Synthesis: Synthesized via coupling reactions under nitrogen atmosphere, yielding 55.2% . Comparison: The 4-fluorophenyl group in 14d lacks the steric constraints of the 2,6-difluoro substitution in the target compound.

Compound BJ00944 (4-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one) Substituents: 5-bromothiophen-2-yl sulfonyl group, 6-methylpyranone. Molecular Weight: 434.33 g/mol (vs. ~423.3 g/mol for the target compound) . Comparison: The bromothiophene group introduces a bulkier, more polarizable substituent than 2,6-difluorophenyl, which could reduce membrane permeability but enhance π-π stacking in hydrophobic binding pockets.

Pyranone Derivatives

4-Methoxy-6-styryl-5,6-dihydro-2H-pyran-2-one

  • Substituents : Methoxy at C4, styryl at C4.
  • Comparison : The styryl group introduces conjugation and rigidity, contrasting with the methyl group in the target compound. This difference likely impacts electronic distribution and metabolic stability .

2-[(2-Oxo-2-piperidin-1-ylethyl)thio]-6-(trifluoromethyl)pyrimidin-4(1H)-one Core Structure: Pyrimidinone (vs. pyranone in the target). Substituents: Trifluoromethyl, thioether-linked piperidine. Comparison: The pyrimidinone core and trifluoromethyl group may enhance electrophilicity and metabolic resistance compared to the pyranone-methyl combination in the target compound .

Data Table: Key Comparative Metrics

Compound Name Piperidine Substituent Pyranone Substituent Molecular Weight (g/mol) Yield (%) Key Features
Target Compound 2,6-Difluorophenyl sulfonyl 6-Methyl ~423.3 N/A High electronegativity, moderate size
14d () 4-Fluorophenyl sulfonyl Urea-linked phenyl ~440 (estimated) 55.2 Hydrogen-bonding capability
BJ00944 () 5-Bromothiophen-2-yl sulfonyl 6-Methyl 434.33 N/A Bulky, polarizable substituent
4-Methoxy-6-styryl-2H-pyran-2-one () N/A Methoxy, styryl ~260 (estimated) N/A Conjugated, rigid structure

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-((1-((2,6-difluorophenyl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one, and how can reaction efficiency be optimized?

Answer:
The synthesis involves three critical steps:

  • Sulfonylation of Piperidine: React 2,6-difluorophenyl sulfonyl chloride with piperidine-4-ol in polar solvents (e.g., DMF or ethanol) under reflux (60–80°C). Monitor completion via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .
  • Ether Formation: Couple the sulfonylated piperidine with 6-methyl-2H-pyran-2-one using a Mitsunobu reaction (DIAD, PPh₃) or nucleophilic substitution (K₂CO₃, DMF, 80°C) .
  • Purification: Crystallize the product from ethanol/water (yield: 25–40%) and confirm purity via HPLC (C18 column, acetonitrile/water gradient, retention time ~1.6 min) .

Optimization Tips:

  • Increase sulfonylation yield (23–36% in similar systems) by using anhydrous conditions and slow reagent addition .
  • Replace DMF with acetonitrile to reduce side reactions during ether formation .

Basic: Which spectroscopic and chromatographic techniques are essential for structural validation?

Answer:
Core Techniques:

  • ¹H/¹³C NMR: Confirm regiochemistry of the pyranone (δ ~6.0 ppm for H-3, δ ~160 ppm for C=O) and sulfonyl-piperidine (δ ~3.5 ppm for piperidine protons, δ ~115 ppm for fluorinated aryl carbons) .
  • ¹⁹F NMR: Verify sulfonyl-aryl substitution (δ ~-110 ppm for 2,6-difluoro groups) .
  • HRMS: Match [M+H]⁺ with theoretical mass (e.g., m/z 434.3252 ± 0.001) .
  • HPLC-PDA: Ensure >98% purity using a QC-SMD-TFA05 method .

Basic: What preclinical models are suitable for evaluating bioactivity and toxicity?

Answer:

  • Analgesic Activity: Use Sprague-Dawley rats in a hot-plate test (55°C baseline; latency time measured pre- and post-dose at 30, 60, 120 min). Dose range: 10–50 mg/kg (oral) .
  • Acute Toxicity: Conduct OECD 423 trials in CD-1 mice (single dose: 300–2000 mg/kg; monitor mortality, organ histopathology) .
  • Data Analysis: Apply nonlinear regression (EC₅₀ calculation) and ANOVA via GraphPad Prism .

Advanced: How can low yields in the sulfonylation step be addressed?

Answer:
Root Causes & Solutions:

  • Impure Reagents: Use freshly distilled 2,6-difluorophenyl sulfonyl chloride (≥99% by GC) .
  • Competing Side Reactions: Add molecular sieves (4Å) to absorb HCl byproducts and suppress hydrolysis .
  • Temperature Control: Perform reactions at 0°C initially, then gradually warm to 25°C to minimize decomposition .

Advanced: What structure-activity relationship (SAR) strategies enhance target selectivity?

Answer:
Modification Approaches:

  • Sulfonyl Group: Replace 2,6-difluorophenyl with 4-(trifluoromethyl)phenyl to improve metabolic stability (see similar compounds with IC₅₀ < 100 nM) .
  • Pyranone Ring: Introduce electron-withdrawing groups (e.g., Cl at C-5) to enhance π-stacking with target receptors .
  • Piperidine Linker: Explore spirocyclic or fluorinated piperidines to reduce off-target binding (e.g., 40% selectivity gain in thieno[2,3-d]pyrimidin-4-one analogs) .

Validation:

  • Molecular Docking: Use AutoDock Vina to predict binding affinity to COX-2 or kinase targets .
  • In Vitro Assays: Test modified analogs in HEK293 cells transfected with target receptors (EC₅₀ vs. parental compound) .

Advanced: How to resolve discrepancies in biological activity across studies?

Answer:
Case Example: If analgesic efficacy varies between rodent models:

  • Standardize Protocols: Use identical strain/age/weight animals and calibrated equipment .
  • Orthogonal Assays: Cross-validate with tail-flick tests or inflammatory pain models (CFA-induced hyperalgesia) .
  • Meta-Analysis: Pool data from ≥3 independent studies (fixed-effects model; I² < 50% indicates consistency) .

Troubleshooting:

  • Pharmacokinetics: Measure plasma concentration (LC-MS/MS) to rule out bioavailability issues .
  • Metabolite Interference: Identify major metabolites via UPLC-QTOF and test their activity .

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